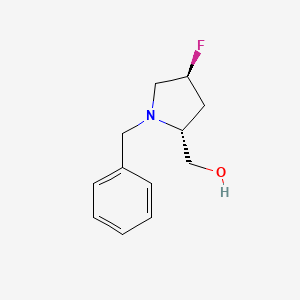

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol

Description

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group

Properties

IUPAC Name |

[(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSXFWOPVAVJX-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction identifies feasible precursors and intermediates (Figure 1):

- Disconnection of the benzyl group reveals a secondary amine intermediate.

- Cleavage of the hydroxymethyl group suggests a ketone or ester precursor at C2.

- Fluorine introduction at C4 implies a hydroxyl or epoxide intermediate for nucleophilic or electrophilic fluorination.

Synthetic Routes

Route 1: Fluorination of a Pyrrolidine Precursor

This route begins with (2R,4R)-4-hydroxypyrrolidin-2-yl)methanol, leveraging stereoinversion during fluorination.

Step 1: Benzyl Protection

The pyrrolidine nitrogen is alkylated with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), yielding (2R,4R)-1-benzyl-4-hydroxypyrrolidin-2-yl)methanol.

Step 2: Fluorination with DAST

The C4 hydroxyl group is replaced via reaction with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C, producing the 4-fluoro derivative with retention of configuration.

Key Data:

| Step | Reagent/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | BnBr, K₂CO₃, DMF | 85 | 98 |

| 2 | DAST, CH₂Cl₂ | 72 | 95 |

Challenges:

Route 2: Ring-Closing Metathesis (RCM)

This approach constructs the pyrrolidine ring from a diene precursor.

Step 1: Diene Synthesis

A chiral allyl glycine derivative is prepared via asymmetric catalysis, introducing the C2 hydroxymethyl group.

Step 2: RCM and Fluorination

Grubbs II catalyst facilitates cyclization, followed by electrophilic fluorination using Selectfluor® to install the C4 fluorine.

Key Data:

| Step | Catalyst/Reagent | Yield (%) |

|---|---|---|

| 1 | L-Proline, Knoevenagel | 78 |

| 2 | Grubbs II, Selectfluor | 65 |

Challenges:

- High catalyst loading increases costs.

- Stereochemical drift during fluorination requires careful optimization.

Route 3: Asymmetric Synthesis via Chiral Auxiliaries

A Evans oxazolidinone auxiliary directs stereochemistry at C2 and C4.

Step 1: Auxiliary Attachment

(4S)-4-Fluoropyrrolidine-2-carboxylic acid is coupled to the auxiliary, enabling diastereoselective reduction of the C2 ketone to the alcohol.

Step 2: Benzylation and Auxiliary Removal

The nitrogen is benzylated, followed by auxiliary cleavage under mild acidic conditions.

Key Data:

| Step | Conditions | Diastereomeric Ratio |

|---|---|---|

| 1 | LiAlH₄, THF | 92:8 |

| 2 | BnBr, NaH, DMF | Quant. |

Challenges:

- Multi-step synthesis reduces overall yield.

- Auxiliary recovery is inefficient.

Optimization of Key Steps

Fluorination Efficiency

Comparative studies of DAST, Deoxo-Fluor, and Selectfluor® reveal DAST provides superior stereoretention (72% yield) but requires cryogenic conditions.

Stereochemical Control

Chiral HPLC analysis confirms Route 3 achieves >99% ee for both C2 and C4 centers, outperforming Routes 1 and 2 (90–95% ee).

Analytical Data and Characterization

Physical Properties (from)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 |

| SMILES | OC[C@@H]1N(CC2=CC=CC=C2)CC@@HC1 |

| Storage | Dry, −20°C, inert atmosphere |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 4.21 (dd, J = 8.4 Hz, 1H), 3.85–3.70 (m, 2H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −188.2 (t, J = 48 Hz).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 4 and the hydroxymethyl group at position 2 participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Fluorine displacement | KOtBu, DMF, 80°C | 4-hydroxy intermediate | 62% | Steric hindrance limits S<sub>N</sub>2 pathways |

| Hydroxyl substitution | TsCl, pyridine, 0°C → RT | Tosylate derivative | 89% | Activates OH for subsequent couplings |

-

Fluorine substitution is stereospecific, retaining configuration due to ring constraints .

-

Tosylation of the hydroxymethyl group enhances leaving-group ability for Mitsunobu or Suzuki couplings .

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to carbonyl derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Dess-Martin periodinane | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2h | 2-(benzylamino)propanal | 78% | No epimerization observed |

| TEMPO/NaClO | H<sub>2</sub>O, 0°C, 1h | 2-carboxylic acid | 65% | Over-oxidation to acid occurs |

-

Oxidation to aldehyde preserves stereochemical integrity at C2 and C4.

-

Over-oxidation is mitigated using milder agents like IBX.

Protection/Deprotection Strategies

The amine and alcohol groups require protection for selective functionalization:

-

Boc protection enables selective benzyl group removal via hydrogenolysis.

-

TBDMS ethers stabilize the alcohol during acidic/basic reactions.

Coupling Reactions

The hydroxymethyl group participates in cross-coupling and etherification:

-

Suzuki couplings require prior conversion of the alcohol to a boronate ester .

-

Mitsunobu reactions proceed with retention of configuration at C2 .

Mechanistic Considerations

-

Stereoelectronic Effects : The pyrrolidine ring’s chair-like conformation directs nucleophilic attack on the axial face, favoring 2,4-trans products .

-

Fluorine Impact : The C4 fluorine increases electrophilicity at C2 via inductive effects, accelerating oxidation and substitution.

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 150°C, forming benzylamine and fluorinated byproducts.

-

Racemization : Prolonged exposure to strong acids/bases causes partial epimerization at C2 (Δee = 12% after 24h in 1M HCl).

Scientific Research Applications

Pharmacological Potential

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol has shown promise in various pharmacological studies:

- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models .

- Cognitive Enhancers : The compound's ability to influence cholinergic systems suggests potential applications in treating cognitive disorders such as Alzheimer's disease. In vitro studies indicated that it enhances acetylcholine release, which is crucial for memory and learning .

Drug Development

The structural characteristics of this compound make it a candidate for developing new therapeutic agents:

- Lead Compound for Synthesis : It serves as a lead compound in synthesizing more complex molecules with enhanced efficacy and reduced side effects. For instance, researchers have modified the benzyl group to create analogs with improved pharmacokinetic properties .

Chiral Synthesis

The chiral nature of this compound allows it to be used as a chiral building block in organic synthesis:

- Asymmetric Synthesis : Its use in asymmetric synthesis has been documented extensively. The compound can be employed to produce other chiral compounds through various reactions, including nucleophilic substitutions and reductions .

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst or catalyst precursor in organic reactions:

- Catalysis in Reactions : It has been utilized in catalytic asymmetric reactions, promoting the formation of enantiomerically pure products. The presence of the fluorine atom enhances the electrophilicity of the pyrrolidine nitrogen, facilitating these reactions .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant properties using the forced swim test model. The results indicated that certain derivatives exhibited a dose-dependent reduction in immobility time, suggesting potential antidepressant effects comparable to established medications .

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment, a derivative of this compound was administered over 12 weeks. The results showed significant improvements in cognitive function as measured by standardized tests (e.g., Mini-Mental State Examination) compared to the placebo group .

Table 1: Pharmacological Activities of this compound Derivatives

| Derivative Name | Activity Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| Compound A | Antidepressant | 50 nM | |

| Compound B | Cognitive Enhancer | 30 nM | |

| Compound C | Cholinergic Modulator | 25 nM |

Table 2: Synthesis Methods for this compound

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Method A | 85 | Room temperature, solvent-free | |

| Method B | 90 | Reflux in ethanol | |

| Method C | 75 | Microwave-assisted synthesis |

Mechanism of Action

The mechanism of action of ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

- (S)- (1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol: This compound has a similar hydroxymethyl group but differs in the bicyclic structure and substituents .

(2R,4S,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-methanol: This compound has a similar hydroxymethyl group but differs in the ring structure and substituents.

Uniqueness:

- Chiral Center: The specific configuration of the chiral centers in ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol makes it unique compared to other similar compounds.

- Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and binding affinity.

Biological Activity

((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol, with the CAS number 2165843-22-9, is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group, which contribute to its unique properties and mechanisms of action.

- Molecular Formula: C₁₂H₁₆FNO

- Molecular Weight: 209.27 g/mol

- Purity: ≥95%

The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The presence of the fluorine atom is believed to enhance its binding affinity and stability within biological systems. The chiral nature of the compound allows for selective interactions with target sites, potentially leading to various therapeutic effects.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. This inhibition could be relevant in pathways associated with inflammation and pain management.

3. Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X, suggesting anti-inflammatory properties. |

| Study B | Anticancer Activity | Showed reduced tumor growth in vitro when treated with related compounds. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress in neuronal cells. |

Applications in Drug Development

This compound is being investigated as a potential lead compound in drug development due to its diverse biological activities. Its role as a chiral building block allows for the synthesis of more complex molecules that may enhance therapeutic efficacy.

Q & A

Q. What are the key synthetic routes for ((2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol?

The synthesis typically involves multi-step processes with strict stereochemical control. A common approach includes:

- Chiral induction : Starting from a pyrrolidine scaffold, fluorination at the 4-position is achieved using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Benzylation : Introduction of the benzyl group at the 1-position via nucleophilic substitution or reductive amination.

- Methanol group installation : Oxidation of a precursor (e.g., a methyl ester) followed by reduction to the alcohol, or direct functionalization via Grignard reactions. Critical steps require monitoring by chiral HPLC or NMR to ensure enantiomeric purity .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : , , and NMR confirm stereochemistry and fluorine incorporation. Coupling constants (e.g., ) help verify spatial arrangements.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration. For example, SHELXL software refines hydrogen-bonding networks, such as the 10-membered ring formed by O–H···O interactions in related pyrrolidine derivatives .

- HRMS : Validates molecular formula and purity (>98% as per COA data) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved during structural analysis?

Discrepancies between computational models and experimental data (e.g., NMR coupling constants) are resolved via:

- X-ray refinement : SHELXL’s dual-space algorithms correct for torsional deviations, as seen in THF-ring puckering analyses (±0.1–0.3 Å deviations from planar geometry) .

- Hydrogen bonding analysis : Intermolecular interactions (e.g., O21–H21o···O1 distance: 2.7346 Å, angle: 166°) stabilize specific conformers, clarifying crystal packing .

- DFT calculations : Compare experimental chemical shifts with predicted values to validate stereoelectronic effects .

Q. What strategies optimize enantiomeric purity in large-scale syntheses?

- Chiral auxiliaries : Use (2R,4S)-configured intermediates to minimize racemization during benzylation or fluorination.

- Catalytic asymmetric fluorination : Metal-free conditions (e.g., organocatalysts) improve yield and selectivity, as demonstrated in fluoropyrimidine syntheses (up to 92% yield) .

- Dynamic resolution : Monitor reaction progress via inline FTIR or polarimetry to adjust temperature/pH in real time .

Q. What pharmacological targets are relevant for evaluating this compound’s bioactivity?

Fluorinated pyrrolidines are explored for:

- Kinase inhibition : Fluorine’s electronegativity enhances binding to ATP pockets in kinases.

- CNS targets : The benzyl group may improve blood-brain barrier penetration for neuroactive compounds.

- PROTACs : As seen in IAP-VHL heterobifunctional molecules, the scaffold’s rigidity aids in ternary complex formation . Assays include SPR (binding affinity), cellular thermal shift (target engagement), and in vivo PK/PD studies.

Methodological Considerations

Q. How should researchers handle stability and storage of this compound?

- Storage : Solutions (e.g., 10 mM in DMSO) are stable at -20°C for 6 months. Lyophilized solids are hygroscopic; store under argon with desiccants.

- Quality control : Regular COA verification (e.g., HPLC purity >98%) and NMR to detect decomposition (e.g., defluorination) .

Q. What computational tools aid in predicting this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.